molecular formula C19H13N3O5 B2551691 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 922099-32-9

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2551691
CAS No.: 922099-32-9
M. Wt: 363.329
InChI Key: PVWICKUSXSDDTG-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including benzofuran, oxadiazole, and benzodioxine, which contribute to its diverse chemical reactivity and biological activities.

Biochemical Analysis

Biochemical Properties

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types are profound. It has been observed to modulate cell signaling pathways, including those involved in apoptosis and cell proliferation. This compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses and inflammatory processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with DNA and RNA, affecting transcription and translation processes. These molecular interactions are critical for understanding the compound’s overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and therapeutic potential. The compound’s distribution within different tissues can also affect its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the benzodioxine ring with the oxadiazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-17(12-5-6-14-15(10-12)25-8-7-24-14)20-19-22-21-18(27-19)16-9-11-3-1-2-4-13(11)26-16/h1-6,9-10H,7-8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWICKUSXSDDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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